molecular formula C10H6FN3S B2638545 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950148-79-5

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol

Cat. No.: B2638545
CAS No.: 950148-79-5
M. Wt: 219.24
InChI Key: OPFRWXOSTFUEEV-UHFFFAOYSA-N
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Description

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound that features a pyridazine ring fused with an indole moiety.

Mechanism of Action

Mode of Action

The exact mode of action of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol It has been suggested that the compound may have anti-proliferative effects . This suggests that it could inhibit the growth of certain cells, but the exact mechanism remains unclear.

Biochemical Pathways

The biochemical pathways affected by This compound The compound’s potential anti-proliferative effects suggest it may interact with pathways related to cell growth and division .

Result of Action

The molecular and cellular effects of This compound It has been suggested that the compound may have anti-proliferative effects , potentially leading to a decrease in the growth of certain cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazino[4,5-b]indole structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or indole rings .

Scientific Research Applications

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol is unique due to its fused ring structure, which combines the properties of both pyridazine and indole. This fusion results in a compound with distinct chemical reactivity and potential biological activity, setting it apart from its simpler counterparts .

Properties

IUPAC Name

8-fluoro-3,5-dihydropyridazino[4,5-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3S/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRWXOSTFUEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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